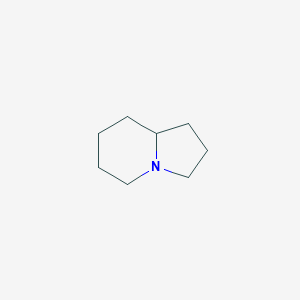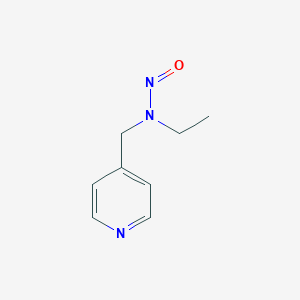
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide, also known as EPND, is a chemical compound that has gained attention in the scientific community for its potential applications in research. EPND is a nitrous oxide donor that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways and disease mechanisms. In
Wirkmechanismus
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide releases nitrous oxide through a process known as diazeniumdiolation, in which the nitrous acid moiety is transferred to the amine group of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide, forming a diazeniumdiolate intermediate that rapidly decomposes to release nitrous oxide. The released nitrous oxide then activates sGC, leading to downstream effects such as cGMP production and smooth muscle relaxation.
Biochemische Und Physiologische Effekte
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has various biochemical and physiological effects that make it a useful tool for studying cellular signaling pathways and disease mechanisms. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to induce vasodilation, decrease platelet aggregation, and inhibit cancer cell proliferation. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to modulate neurotransmitter release and synaptic plasticity, suggesting a potential role in cognitive function and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has several advantages for lab experiments, including its ability to release nitrous oxide in a controlled manner and its solubility in organic solvents. However, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has several potential future directions for research, including its use in studying the role of nitrous oxide in cardiovascular disease, cancer, and neurological disorders. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide may have applications in drug discovery, as it has been shown to inhibit cancer cell proliferation and induce apoptosis. Further studies are needed to elucidate the mechanisms underlying the effects of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide and to determine its potential therapeutic applications.
Synthesemethoden
The synthesis of N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide involves the reaction of N-ethylpyridine-4-carboxamide with nitrous acid in the presence of a reducing agent such as sodium nitrite. The resulting N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide product is a yellow, crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. The purity of the N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been used in various scientific research applications due to its ability to release nitrous oxide, a potent signaling molecule that plays a crucial role in cellular processes such as vasodilation, neurotransmission, and inflammation. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to activate the soluble guanylate cyclase (sGC) enzyme, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), leading to downstream effects such as smooth muscle relaxation and platelet inhibition.
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been used in studies investigating the role of nitrous oxide in cardiovascular disease, cancer, and neurological disorders. For example, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to inhibit platelet aggregation, suggesting a potential therapeutic role in preventing thrombotic events such as heart attacks and strokes. Additionally, N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has been shown to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide has also been used to study the role of nitrous oxide in synaptic plasticity and memory formation, providing insights into the mechanisms underlying learning and memory.
Eigenschaften
CAS-Nummer |
13256-23-0 |
|---|---|
Produktname |
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide |
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide |
InChI |
InChI=1S/C8H11N3O/c1-2-11(10-12)7-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
HXKBADXWZNBJSW-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=NC=C1)N=O |
Kanonische SMILES |
CCN(CC1=CC=NC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





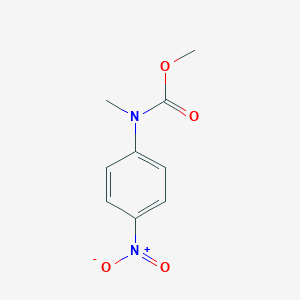
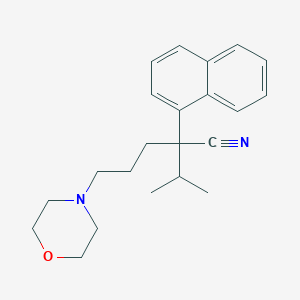

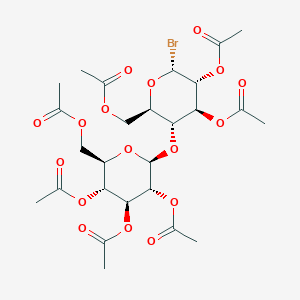
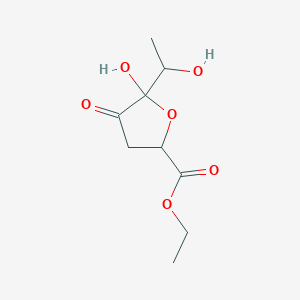



![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
